molecular formula C10H20AgO2 B14796197 Silverneodecanoate

Silverneodecanoate

Cat. No.: B14796197
M. Wt: 280.13 g/mol
InChI Key: BYWWAVKQJYESEB-UHFFFAOYSA-N
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Description

Contextualizing Organometallic Precursors in Material Science Research

Organometallic compounds, which feature chemical bonds between a carbon atom of an organic molecule and a metal, are fundamental in material science. wikipedia.orgnumberanalytics.com These compounds act as precursors—starting materials—for the synthesis of a wide array of materials, including nanomaterials, thin films, and catalysts. numberanalytics.com By carefully designing the organic ligands and selecting the metal center, researchers can tailor the precursors to control the composition, structure, and properties of the final material. numberanalytics.com

The utility of organometallic precursors lies in their ability to decompose under specific conditions, such as heat or light, to yield high-purity materials. This process is central to techniques like chemical vapor deposition (CVD) and metal-organic decomposition (MOD). dtic.milacs.org These compounds are crucial in creating materials for high-tech applications, including smaller, faster electronic components, advanced ceramics, and composites for the aerospace and automotive industries. geeksforgeeks.org Their role as catalysts in industrial processes also makes manufacturing more efficient and environmentally benign. geeksforgeeks.orgijrei.com

Scope and Significance of Silver Neodecanoate Research

Silver neodecanoate is a prime example of a versatile organometallic precursor. Its favorable properties, such as good solubility in organic solvents and the ability to decompose at relatively low temperatures, make it highly significant in several areas of material science. cymitquimica.com

One of its most prominent applications is in the formulation of Metal-Organic Decomposition (MOD) inks for printed electronics. nih.gov These inks, which contain dissolved silver neodecanoate, can be deposited onto various substrates, including flexible polymers, using techniques like inkjet or screen printing. researchgate.net Upon heating (sintering), the silver neodecanoate decomposes to form conductive metallic silver tracks. This process allows for the fabrication of electronic circuits at temperatures low enough to be compatible with heat-sensitive plastic substrates, a key advantage over traditional high-temperature methods. researchgate.netrsc.org

The significance of silver neodecanoate also extends to the synthesis of silver nanoparticles (AgNPs). The thermal decomposition of this compound is a common and effective method for producing AgNPs, which are widely studied for their unique optical, electrical, and antimicrobial properties. mdpi.commdpi.com The ability to control the size and shape of the resulting nanoparticles by adjusting reaction conditions is a key focus of ongoing research. nih.gov

Research has demonstrated that conductive pastes made from silver neodecanoate can achieve electrical resistivities close to that of bulk silver, highlighting its effectiveness as a precursor for highly conductive materials. researchgate.net

Electrical Resistivity of Silver Features Derived from Silver Neodecanoate Precursor at Various Sintering Conditions. researchgate.net
Sintering Temperature (°C)Sintering Time (minutes)Resulting Electrical Resistivity (Ω·cm)
115609.0 × 10⁻⁶
150605.8 × 10⁻⁶
>300-3.0 × 10⁻⁶

Evolution of Research Trajectories for Silver Neodecanoate

The study of silver carboxylates, the class of compounds to which silver neodecanoate belongs, dates back to the late 19th century. However, their application as functional precursors in material science is a more recent development, driven by the needs of the electronics industry. acs.org

Early research in the mid-to-late 2000s identified MOD compounds as a promising alternative to nanoparticle- and flake-based conductive inks, which had limitations related to shelf life, nozzle clogging, and high sintering temperatures. acs.orgnih.govyoutube.com The initial focus was on formulating inks suitable for inkjet printing. acs.org

A significant evolution in the research trajectory has been the deliberate tailoring of the precursor's molecular structure to control its properties. acs.org By modifying the carboxylic acid ligand attached to the silver ion, scientists can tune the compound's solubility and lower its decomposition temperature. acs.org This has expanded the range of compatible substrates to include low-cost, flexible materials like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org

Furthermore, synthesis methods for silver neodecanoate have also evolved. Traditional two-step processes often involved expensive starting materials like silver nitrate (B79036) and required extensive washing to remove impurities. google.com More recent research has focused on direct, one-step synthesis routes, such as reacting silver oxide with neodecanoic acid in an aromatic solvent, which is more cost-effective and avoids alkali metal salt byproducts. google.com The development of advanced sintering techniques, such as photonic sintering, has further enhanced the performance of silver neodecanoate-based inks, achieving exceptional electrical and mechanical properties in the resulting conductive traces. researchgate.netcanada.ca

Comparison of Selected Silver Carboxylate Precursors.
Compound NameKey Properties & Characteristics
Silver NeodecanoateGood solubility in organic solvents, used in conductive inks and nanoparticle synthesis.
Silver AcetateCatalyst in polymer synthesis; less thermally stable than silver neodecanoate.
Silver Stearate (B1226849)Used in antimicrobial coatings; higher decomposition temperature (~200°C).
Silver BenzoateUsed in X-ray contrast agents; low solubility and slow decomposition.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20AgO2

Molecular Weight

280.13 g/mol

IUPAC Name

2,2-dimethyloctanoic acid;silver

InChI

InChI=1S/C10H20O2.Ag/c1-4-5-6-7-8-10(2,3)9(11)12;/h4-8H2,1-3H3,(H,11,12);

InChI Key

BYWWAVKQJYESEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(=O)O.[Ag]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Silver Neodecanoate

Classical Synthesis Routes for Silver Neodecanoate

Traditional methods for synthesizing silver neodecanoate are primarily conducted in solution and rely on well-established reaction principles, including precipitation and direct acid-base reactions. These routes are valued for their straightforwardness and scalability.

Two-Step Precipitation Methods

One of the most common classical routes for synthesizing silver neodecanoate is a two-step precipitation, or salt metathesis, reaction. This method involves the reaction between an alkali metal neodecanoate and a soluble silver salt, typically silver nitrate (B79036), in a suitable solvent system.

The process begins with the saponification of neodecanoic acid. Neodecanoic acid is reacted with an alkali base, such as sodium hydroxide, in a water/alcohol mixture to form the corresponding sodium neodecanoate. In the second step, an aqueous solution of silver nitrate is added to the sodium neodecanoate solution. This leads to a metathesis reaction where the silver and sodium ions exchange, resulting in the precipitation of the water-insoluble silver neodecanoate salt. The solid product is then collected by filtration and washed extensively with a water/methanol mixture to remove the sodium nitrate byproduct and other water-soluble impurities. google.com

While effective, this method has notable drawbacks, including the high cost of silver nitrate and the large volumes of solvent required for washing to ensure the complete removal of salt impurities. google.com

Table 1: Two-Step Precipitation Synthesis of Silver Neodecanoate

Step Reactants Solvent Product Byproduct
1. Saponification Neodecanoic Acid, Sodium Hydroxide Water/Alcohol Sodium Neodecanoate Water

Direct Reaction Pathways (e.g., with Silver Oxide)

An alternative classical approach is the direct reaction of neodecanoic acid with a silver source, most commonly silver(I) oxide (Ag₂O). google.com This method avoids the use of expensive silver nitrate and eliminates the formation of alkali salt byproducts, simplifying the purification process.

2RCOOH + Ag₂O → 2RCOOAg + H₂O (where RCOOH is neodecanoic acid)

The water generated during the reaction is the only significant byproduct. google.com The silver neodecanoate can then be precipitated by adding a non-solvent like methanol, collected by filtration, and dried. google.com This direct route is considered more cost-effective and atom-economical compared to the two-step precipitation method. google.com

Table 2: Direct Reaction Synthesis of Silver Neodecanoate

Reactant 1 Reactant 2 Solvent Temperature Product Byproduct
Neodecanoic Acid Silver(I) Oxide Toluene Room Temp. Silver Neodecanoate Water

Advanced Synthesis Strategies for Silver Neodecanoate

Modern synthetic strategies often focus on producing silver neodecanoate with specific properties, such as enhanced purity for electronic applications or controlled morphology when used as a precursor for nanomaterials.

Solvent Extraction Approaches

Solvent extraction techniques can be employed to prepare highly concentrated and pure organic solutions of silver neodecanoate. This approach is particularly useful for applications where the silver neodecanoate is used in solution form, such as in the formulation of conductive inks or as a precursor for nanoparticle synthesis. The process involves the extraction of silver ions from an aqueous phase into an organic phase containing a carboxylic acid extractant.

In this method, an aqueous solution containing a silver salt (e.g., silver nitrate) is brought into contact with an immiscible organic solvent (e.g., n-hexane, toluene) containing neodecanoic acid. The neodecanoic acid acts as an extractant, complexing with the silver ions at the liquid-liquid interface and transferring them into the organic phase as silver neodecanoate. This results in a concentrated, metal-containing organic solution that can be used directly in subsequent processes. This method provides a convenient way to obtain a pure silver neodecanoate solution, separating it from water-soluble impurities present in the initial aqueous phase.

Controlled Morphology Synthesis (e.g., Nonspherical Nanoparticles)

While silver neodecanoate is a molecular compound, its synthesis is integral to the controlled formation of silver nanoparticles with specific morphologies. The properties of the silver neodecanoate precursor, and the method of its subsequent reduction, directly influence the final shape and size of the resulting nanoparticles.

A method has been developed for synthesizing nonspherical silver nanoparticles by the reduction of a liquid extract of silver neodecanoate. In this process, a silver neodecanoate extract is reduced using benzyl (B1604629) alcohol. This approach is noted for its simplicity and for not requiring common capping agents like polyvinylpyrrolidone (B124986) or seeds. The reduction of the silver neodecanoate precursor under these conditions has been shown to form a variety of nonspherical shapes, including triangular and hexagonal plates, as well as pentagonal particles and polyhedrons. The size of the resulting nanoplates can be varied from 80 nm to 2 µm depending on the specific synthesis conditions.

Mechanistic Investigations of Silver Neodecanoate Formation

Understanding the reaction mechanisms underlying the formation of silver neodecanoate is essential for optimizing synthesis protocols and controlling product purity. The mechanisms differ significantly between the classical precipitation and direct reaction pathways.

The two-step precipitation route operates via a salt metathesis or ion-exchange mechanism. In solution, the sodium neodecanoate and silver nitrate are dissociated into their respective ions (Na⁺, RCOO⁻, Ag⁺, NO₃⁻). When the solutions are mixed, the low solubility of silver neodecanoate in the aqueous/alcoholic solvent drives the reaction forward. The silver (Ag⁺) and neodecanoate (RCOO⁻) ions rapidly combine to form the solid precipitate, effectively removing them from the equilibrium and leaving the highly soluble sodium nitrate byproduct in the solution. The kinetics of this precipitation reaction are typically very fast, characteristic of ionic reactions.

Reaction Intermediates and Transition States in Synthesis

Detailed experimental or computational studies identifying the specific transition states in silver neodecanoate synthesis are not available in the reviewed literature. However, based on general chemical principles, the likely intermediates can be proposed for its primary synthesis pathways.

For the salt metathesis reaction , which typically involves reacting sodium neodecanoate with silver nitrate, the process is a rapid, ion-exchange precipitation reaction. nih.gov The reaction proceeds in a solution where the reactant salts dissociate. The primary intermediates are the solvated ions in the solution before precipitation:

Silver cation (Ag⁺)

Neodecanoate anion (C₉H₁₉COO⁻)

Sodium cation (Na⁺)

Nitrate anion (NO₃⁻)

The formation of the final product is driven by the low solubility of silver neodecanoate, which causes it to precipitate from the solution upon the association of the Ag⁺ and C₉H₁₉COO⁻ ions. Mechanistic work on other silver salt metathesis reactions suggests an initial complexation of the silver cation to the anionic species before the final salt is formed. nih.gov

In the direct synthesis route involving neodecanoic acid and silver(I) oxide (Ag₂O), the reaction is an acid-base neutralization. The likely intermediates would involve the protonation of the basic silver oxide by the carboxylic acid. This would generate a silver cation and a neodecanoate anion, which then combine to form the salt, with water as a byproduct. The reaction can be represented as:

2 C₉H₁₉COOH + Ag₂O → [2 C₉H₁₉COO⁻ + 2 Ag⁺] → 2 Ag(OOC₉H₁₉) + H₂O

The species in brackets represent the transient ionic intermediates.

Decomposition Mechanisms and Silver Nanomaterial Formation from Silver Neodecanoate Precursors

Thermal Decomposition Pathways of Silver Neodecanoate

The thermal decomposition of silver neodecanoate is a crucial process for the formation of metallic silver nanomaterials, widely used in applications such as conductive inks. This process involves the breakdown of the organometallic precursor at elevated temperatures to yield pure silver, with the neodecanoate ligand and other organic components being removed as volatile byproducts. The characteristics of the final silver product are highly dependent on the kinetics of this decomposition and the specific annealing conditions employed.

Self-Reduction Phenomena and Kinetics

The conversion of silver neodecanoate to metallic silver is a self-reduction process, where the silver ion (Ag⁺) is reduced to its elemental state (Ag⁰) without the need for an external reducing agent. The branched structure of the neodecanoate ligand plays a significant role in this phenomenon, contributing to lower decomposition temperatures compared to silver salts with linear carboxylate ligands.

The kinetics of this thermal decomposition can be rigorously studied using thermogravimetric analysis (TGA). In a typical TGA experiment, the mass of a silver neodecanoate sample is monitored as it is heated at a constant rate. The resulting data reveals the temperature ranges at which mass loss occurs, corresponding to the removal of the organic ligand and the formation of silver nanoparticles.

To determine the kinetic parameters of the decomposition, such as the activation energy (Ea), multiple TGA runs are performed at different heating rates. The activation energy represents the minimum energy required for the decomposition reaction to occur. A common method for calculating this is the Flynn-Wall-Ozawa method, which involves plotting the logarithm of the heating rate against the reciprocal of the temperature for a constant degree of conversion (mass loss). The slope of this plot is then used to calculate the activation energy. While specific kinetic data for silver neodecanoate is proprietary and varies with formulation, the methodology remains a standard analytical approach.

Table 1: General TGA-DSC Observations for Silver Neodecanoate Decomposition

Analytical TechniqueObservationApproximate Temperature Range (°C)Inferred Process
Thermogravimetric Analysis (TGA)Major mass loss event150 - 250Decomposition of the neodecanoate ligand
Differential Scanning Calorimetry (DSC)Exothermic peak~200Reduction of Ag⁺ to Ag⁰ and nanoparticle formation

Influence of Annealing Conditions on Decomposition

Annealing, or heat treatment, is a critical step following the initial decomposition of silver neodecanoate, particularly in the formation of conductive silver films. The annealing conditions—primarily temperature and duration—have a profound impact on the microstructure and, consequently, the electrical properties of the final silver material.

The process of forming a conductive film from a silver neodecanoate-based ink during annealing generally follows several stages:

Nucleation: As the precursor decomposes, silver atoms begin to form small, stable clusters or nuclei.

Growth: These nuclei grow into larger nanoparticles as more precursor decomposes.

Solvent Evaporation: Any residual solvent from the ink formulation is driven off.

Sintering and Densification: With continued heating, the silver nanoparticles begin to fuse, a process known as sintering. This reduces the gaps between particles, creating a dense, continuous network required for high electrical conductivity.

Higher annealing temperatures and longer durations generally lead to increased crystallinity and larger grain sizes in the silver film. This reduces the number of grain boundaries, which can impede electron flow, thereby lowering the electrical resistivity of the film. However, the choice of annealing conditions is often constrained by the substrate material; for instance, flexible polymer substrates require lower processing temperatures than rigid glass or ceramic substrates.

Research has demonstrated the direct correlation between sintering conditions and the electrical performance of silver films derived from silver neodecanoate. For example, films produced from silver neodecanoate/cellulose blends have achieved low electrical resistivity after sintering at relatively low temperatures.

Table 2: Reported Electrical Resistivity of Silver Films Under Various Annealing Conditions

Precursor SystemAnnealing Temperature (°C)Annealing Time (min)Resulting Electrical Resistivity (Ω·cm)Reference
Silver Neodecanoate / Cellulose Blend115609.0 x 10-6 rsc.org
Silver-Amine Complex Ink150608.5 x 10-6 mdpi.com

Solvent-Assisted Reduction Mechanisms

In many formulations, the reduction of silver neodecanoate is facilitated by the presence of organic solvents, which can act as reducing agents themselves or influence the reaction environment to promote the formation of silver nanoparticles with desired characteristics.

Reduction by Organic Solvents (e.g., Benzyl (B1604629) Alcohol)

Certain high-boiling-point alcohols, such as benzyl alcohol, can serve as both a solvent and a reducing agent for silver neodecanoate. researchgate.net In this process, the silver neodecanoate is dissolved in benzyl alcohol and the solution is heated. At elevated temperatures, the benzyl alcohol reduces the silver ions (Ag⁺) to metallic silver (Ag⁰), while itself being oxidized, likely to benzaldehyde (B42025) and subsequently benzoic acid. researchgate.netosti.gov

This method is advantageous as it can proceed without the need for other capping agents like polyvinylpyrrolidone (B124986), leading to the formation of various nonspherical silver nanoparticles, including triangular and hexagonal plates and other polyhedrons. researchgate.net The morphology of the resulting nanoparticles can be controlled by factors such as reaction temperature and precursor concentration. This solvent-assisted reduction is a key technique for producing micron and submicron-sized silver powders. researchgate.net

Ligand Exchange and Its Role in Silver Nanoparticle Formation

Ligand exchange is a chemical process where a ligand bonded to a central metal atom is replaced by another ligand. In the context of silver neodecanoate, this can play a crucial role in controlling the formation and stabilization of silver nanoparticles. The neodecanoate ligand itself can act as a capping agent, stabilizing the growing nanoparticle surface. However, the introduction of other molecules can lead to an exchange process that influences nanoparticle size and dispersity.

The mechanism of ligand exchange can be categorized as associative, dissociative, or interchange, depending on whether an intermediate with an increased or decreased coordination number is formed, or if the process is concerted. researchgate.net This exchange can alter the surface energy of the nanoparticles, affecting their growth and stability. For instance, the presence of certain counterions, such as ammonium (B1175870) (NH₄⁺), can facilitate rapid ligand exchange, leading to the formation of smaller silver nanoparticles (20–50 nm) compared to systems with other ions like sodium (Na⁺). rsc.org This ability to tune nanoparticle size through ligand exchange is a powerful tool for tailoring the properties of the final material for specific applications.

Photolytic Decomposition of Silver Neodecanoate

Photolytic decomposition, or photolysis, is a process where a chemical compound is broken down by photons. Silver carboxylates, including silver neodecanoate, are susceptible to decomposition upon exposure to light, particularly ultraviolet (UV) radiation. This process is fundamental to photothermographic imaging and provides a non-thermal route to generating silver nanoparticles.

The photochemical decomposition of long-chain silver carboxylates has been shown to produce nano-sized silver particles, typically in the range of 3-5 nm. researchgate.net The mechanism is believed to occur in stages. Initially, low levels of irradiation lead to the formation of very small, amorphous silver clusters (1-3 nm). researchgate.net As the intensity or duration of the light exposure increases, these clusters grow and crystallize into the metallic silver phase. researchgate.net The organic by-products generated during this decomposition can adsorb onto the surface of the growing silver particles, hindering further growth and helping to maintain their small size. This light-induced method offers a pathway to synthesize silver nanomaterials at or near room temperature, avoiding the need for high-temperature annealing.

Ultraviolet Light-Induced Transformation

The decomposition of silver carboxylates, such as silver neodecanoate, under ultraviolet irradiation is a photochemical process that leads to the formation of silver nanoparticles. This transformation is fundamentally a reduction of silver ions (Ag⁺) to metallic silver (Ag⁰). The process is initiated by the absorption of photons by the silver carboxylate molecule, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of the silver-oxygen bond and the decarboxylation of the neodecanoate ligand.

While the precise step-by-step mechanism for silver neodecanoate is not extensively detailed in publicly available literature, the general pathway for long-chain silver carboxylates involves the formation of silver atoms, which then aggregate to form nanoparticles. The organic ligand decomposes into various by-products, which can influence the growth and stabilization of the newly formed silver nanoparticles. Studies on similar silver carboxylates have shown that the photochemical decomposition process is analogous in many respects to thermal decomposition, with the key difference being the mode of energy input.

The initial stages of UV irradiation at low intensities lead to the formation of very small silver particles, in the range of 1-3 nm. As the irradiation continues or the intensity increases, these small particles can grow and coalesce, forming larger, more stable nanoparticles. The layered crystalline structure of solid silver carboxylates can also influence the morphology of the resulting metallic silver.

Impact of Light Source Parameters on Nanostructure Evolution

The characteristics of the UV light source, including its wavelength and intensity, play a crucial role in directing the evolution of the silver nanostructures from silver neodecanoate precursors. These parameters can significantly influence the size, shape, and distribution of the resulting silver nanoparticles, and consequently, the properties of the final material.

Wavelength: The energy of the incident photons is inversely proportional to the wavelength of the UV light. Different chemical bonds within the silver neodecanoate molecule have different dissociation energies, and therefore, the wavelength of the UV light can selectively promote certain reaction pathways. Shorter wavelengths (higher energy) may lead to more rapid and complete decomposition of the organic ligand, potentially resulting in purer silver nanoparticles.

Intensity (Irradiance): The intensity of the UV light source, or the number of photons delivered to the precursor per unit area per unit time, affects the rate of nanoparticle formation. Higher intensities generally lead to a faster decomposition rate. Research on the photochemical decomposition of long-chain silver carboxylates has shown that increasing the irradiation intensity can cause a slight increase in the size of the silver particles formed, potentially growing from an initial 1-3 nm to 3-5 nm. However, extremely high intensities, such as those used in photonic sintering, can lead to a rapid, almost explosive decomposition, resulting in a porous trace structure.

The following table summarizes the general influence of light source parameters on the formation of silver nanoparticles from silver carboxylate precursors.

ParameterEffect on Nanostructure Evolution
Wavelength Shorter wavelengths may lead to more efficient decomposition and potentially purer silver nanoparticles.
Intensity Higher intensity generally increases the rate of decomposition. It can also lead to a slight increase in nanoparticle size. Very high intensities can result in porous structures.
Irradiation Time Longer irradiation times allow for more complete conversion of the precursor and can lead to the growth and coalescence of nanoparticles.

Investigating Reaction Intermediates in Silver Neodecanoate Decomposition

Understanding the reaction intermediates formed during the decomposition of silver neodecanoate is crucial for optimizing the process to achieve high-purity silver nanomaterials with desired properties. The decomposition of the neodecanoate ligand can generate a variety of volatile and non-volatile by-products.

During high-intensity photonic sintering of silver neodecanoate, the process is characterized by a rapid thermal decomposition that liberates gaseous by-products. Mass spectrometry and other analytical techniques have identified several key intermediates and final products of this decomposition.

The primary decomposition pathway of the carboxylate group is believed to involve the formation of a carboxyl radical, which is unstable and readily undergoes decarboxylation to release carbon dioxide (CO₂). The remaining alkyl radical can then undergo further reactions.

Key identified gaseous by-products from the decomposition of silver neodecanoate include:

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Long-chain alkanes

The formation of these organic by-products can have a significant impact on the final silver nanostructure. They can be adsorbed onto the surface of the growing silver nanoparticles, which can hinder the addition of new silver atoms and thus prevent further growth, leading to smaller, more uniform nanoparticles. However, if not effectively removed, these organic residues can lead to contamination of the final silver film, increasing its electrical resistivity and reducing its performance in electronic applications.

The table below outlines the likely reaction intermediates and by-products in the decomposition of silver neodecanoate.

Intermediate/By-productRole in Decomposition Process
Carboxyl Radical A transient intermediate formed from the cleavage of the silver-oxygen bond, which rapidly decarboxylates.
**Carbon Dioxide (CO₂) **A stable gaseous by-product resulting from the decarboxylation of the carboxyl radical.
Carbon Monoxide (CO) A gaseous by-product indicating incomplete oxidation of the organic ligand.
Long-chain Alkanes Gaseous by-products formed from the remaining alkyl portion of the neodecanoate ligand.
Organic Residues Non-volatile organic by-products that can adsorb onto the silver nanoparticle surface, influencing their growth and the purity of the final material.

Spectroscopic and Advanced Characterization Techniques for Silver Neodecanoate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in probing the molecular structure of silver neodecanoate by analyzing the vibrations of its constituent atoms. These techniques offer a non-destructive way to identify functional groups and understand the coordination environment of the silver ion.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for analyzing the chemical bonds within silver neodecanoate. The analysis focuses on the interaction of infrared radiation with the molecule, which causes vibrations at specific frequencies corresponding to particular bonds and functional groups.

The most significant feature in the FTIR spectrum of silver neodecanoate, as with other silver carboxylates, is the presence of strong absorption bands associated with the carboxylate group (COO⁻). acs.orgnih.govacs.org The delocalization of the pi-electrons in the carboxylate anion results in its two C-O bonds having an intermediate character between a single and a double bond. This leads to two characteristic stretching vibrations:

Asymmetric Stretching Vibration (ν_as(COO⁻)): This typically appears in the region of 1520-1650 cm⁻¹. For many silver carboxylates, this band is observed around 1560-1653 cm⁻¹. acs.orgacs.org

Symmetric Stretching Vibration (ν_s(COO⁻)): This is found at a lower frequency, generally in the 1380-1450 cm⁻¹ range. nih.gov A peak around 1395 cm⁻¹ is characteristic of the carboxylate group. nih.govacs.org

The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) can provide valuable information about the coordination mode of the carboxylate ligand to the silver ion. Different coordination modes (e.g., monodentate, bidentate chelating, or bidentate bridging) result in different Δν values. For instance, studies on silver stearate (B1226849) have used DRIFT (Diffuse Reflectance Infrared Fourier Transform) spectroscopy, a variant of FTIR, to show changes in the carboxylate binding state from bridging to unidentate upon heating. researchgate.net The FTIR spectrum also reveals C-H stretching and bending vibrations from the long, branched alkyl chain of the neodecanoate ligand.

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
Asymmetric COO⁻ Stretch1520 - 1650Stretching of the carboxylate group
Symmetric COO⁻ Stretch1380 - 1450Stretching of the carboxylate group
C-H Stretch2850 - 3000Stretching of C-H bonds in the alkyl chain
C-H Bend1350 - 1470Bending/Deformation of C-H bonds

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about molecular vibrations and creating a unique structural "fingerprint" for the compound. This technique relies on the inelastic scattering of monochromatic light (Raman scattering) from the molecule. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For silver carboxylates like silver neodecanoate, Raman spectroscopy can elucidate the structure of both the carboxylate head and the hydrocarbon tail. Key findings from analogous compounds include:

Carboxylate Vibrations: Raman spectra of silver carboxylates show bands corresponding to the symmetric and anti-symmetric stretching of the COO⁻ group, often observed around 1385 cm⁻¹ and 1576 cm⁻¹, respectively. researchgate.net

Ag-O Vibrations: Low-frequency modes, typically in the 100-400 cm⁻¹ range, can be attributed to vibrations of the silver-oxygen (Ag-O) bond and silver lattice modes, providing direct insight into the coordination environment of the metal center. morana-rtd.com

Alkyl Chain Vibrations: The neodecanoate's hydrocarbon chain gives rise to various C-C stretching and C-H bending modes throughout the spectrum, which helps confirm the ligand structure.

It is important to note that silver compounds can be photosensitive, and care must be taken during Raman analysis to use appropriate laser power to avoid sample decomposition. morana-rtd.com While direct Raman analysis of silver neodecanoate is performed, a more common application involves using the silver nanoparticles derived from silver neodecanoate as substrates for Surface-Enhanced Raman Spectroscopy (SERS). hrpub.org In SERS, molecules adsorbed onto the nanostructured silver surface exhibit a massive enhancement of their Raman signal, but this is an application of the derivative, not a characterization of the precursor itself.

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
Anti-Symmetric COO⁻ Stretch~1576Carboxylic acid group stretching
Symmetric COO⁻ Stretch~1385Carboxylic acid group stretching
C-C Stretch800 - 1200Alkyl chain skeletal vibrations
Ag-O Bond / Lattice Modes100 - 400Vibrations involving the silver ion

Electron Microscopy for Morphological and Nanostructural Elucidation

Electron microscopy techniques are indispensable for visualizing the physical form and structure of materials at high magnification. For silver neodecanoate, these methods are primarily employed to study the morphology of the resulting silver structures after thermal decomposition, which is its main application.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface topography. In the context of silver neodecanoate, SEM is not typically used to image the precursor powder itself but is vital for analyzing the films and particles formed after it undergoes thermal decomposition or sintering.

When a silver neodecanoate-based ink is processed, it decomposes to form a conductive silver trace. SEM analysis reveals critical information about the quality of this trace:

Particle Aggregation: The technique can visualize how individual nanoparticles, formed during decomposition, have coalesced or aggregated. researchgate.net

Surface Defects: It allows for the identification of cracks, voids, or other defects in the sintered film that could impact its electrical conductivity and mechanical robustness.

Studies on the thermolysis products of other silver carboxylates, such as silver itaconate, show the formation of spherical silver nanoparticles distributed on a carbon matrix, a morphology clearly visualized by SEM. mdpi.com Energy Dispersive X-ray Spectroscopy (EDX), an analytical technique often coupled with SEM, can confirm the elemental composition of the surface, verifying the presence and purity of the silver. pwr.wroc.pl

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. Its primary role in the study of silver neodecanoate derivatives is the detailed characterization of the silver nanoparticles produced upon its decomposition. kashanu.ac.irnih.gov

TEM analysis provides quantitative data on:

Particle Size and Distribution: TEM images allow for the precise measurement of individual nanoparticle diameters. By analyzing a large population of particles, a size distribution histogram can be generated, which is a critical parameter for many applications. researchgate.netresearchgate.net Nanoparticles derived from silver carboxylate decomposition typically fall within the 5-50 nm range. kashanu.ac.irresearchgate.net

Particle Shape: The technique reveals the morphology of the nanoparticles, confirming if they are spherical, cubic, rod-like, or of another shape. Most thermal decomposition methods for silver carboxylates yield predominantly spherical nanoparticles. nih.govresearchgate.net

Crystallinity: High-resolution TEM (HR-TEM) can visualize the atomic lattice fringes of a single nanoparticle. Selected Area Electron Diffraction (SAED), a function of TEM, produces diffraction patterns that confirm the crystalline structure of the nanoparticles, complementing XRD data. nih.govresearchgate.net

For example, the thermal decomposition of a silver-oleate complex, which is structurally similar to silver neodecanoate, was shown via TEM to produce highly uniform, monodispersed silver nanocrystallites with an average diameter of 9.5 ± 0.7 nm. koreascience.kr

X-ray Based Characterization Approaches

X-ray based techniques, particularly X-ray Diffraction (XRD), are powerful tools for determining the crystallographic structure of materials. XRD is crucial for both confirming the structure of the silver neodecanoate precursor and for verifying the successful formation of pure, crystalline metallic silver after decomposition.

The technique works by directing X-rays onto a sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is unique to the material's crystal lattice structure.

Characterization of Silver Neodecanoate: While specific XRD patterns for silver neodecanoate are not widely published, analysis of similar long-chain silver carboxylates, like silver stearate, reveals a layered structure. researchgate.net The XRD pattern for such compounds typically shows a series of sharp, intense peaks at low 2θ angles, which correspond to the long-range order of the stacked layers formed by the alkyl chains.

Characterization of Silver Derivatives: After thermal decomposition, the XRD pattern changes dramatically. The disappearance of the precursor's diffraction peaks and the appearance of new, strong peaks confirms the chemical transformation. The diffraction pattern of the resulting silver nanoparticles consistently corresponds to the face-centered cubic (fcc) crystal structure of metallic silver. scirp.orgnih.govarxiv.org The primary diffraction peaks for fcc silver are typically observed at 2θ values corresponding to the (111), (200), (220), and (311) crystallographic planes. nih.govresearchgate.net

The broadness of the diffraction peaks can also be used in the Scherrer equation to estimate the average crystallite size of the resulting silver nanoparticles, providing data that can be correlated with TEM measurements. arxiv.org

Miller Indices (hkl)Approximate 2θ Angle (°) for Cu KαCrystal Plane
(111)38.1Face-Centered Cubic (fcc) Silver
(200)44.3Face-Centered Cubic (fcc) Silver
(220)64.4Face-Centered Cubic (fcc) Silver
(311)77.4Face-Centered Cubic (fcc) Silver
nih.gov

Thermal Analysis Methods for Decomposition Studies

Thermal analysis techniques are indispensable for studying the decomposition of silver neodecanoate, providing critical information on its thermal stability and the temperature at which it transforms into metallic silver.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously to study the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

For silver neodecanoate, TGA/DTA analysis reveals its decomposition profile. Research indicates that pure silver neodecanoate decomposes at approximately 210°C. researchgate.net The TGA curve would show a distinct mass loss event around this temperature, corresponding to the volatilization of the organic neodecanoate ligand. The remaining mass after this decomposition step should correspond to the theoretical percentage of metallic silver in the original compound. The DTA curve would display a corresponding peak, indicating whether the decomposition process is endothermic (heat is absorbed) or exothermic (heat is released). This information is vital for designing thermal annealing processes used to convert silver neodecanoate-based inks into conductive silver films. researchgate.neteag.com

Temperature RangeObserved Event (TGA)Observed Event (DTA)Interpretation
~210°CSignificant and sharp mass loss.An endothermic or exothermic peak.Decomposition of silver neodecanoate and removal of the organic ligand.
>220°CStable residual mass.No significant thermal events.The final product is stable metallic silver.

Applications in Advanced Materials Science and Engineering

Conductive Ink Formulations and Printable Electronics

Printable electronics leverage specialized inks to deposit conductive patterns onto various substrates, offering a low-cost, high-throughput alternative to traditional photolithography. Silver neodecanoate is a key ingredient in the formulation of these conductive inks, enabling the creation of intricate electronic circuits on both rigid and flexible surfaces.

Metal-Organic Decomposition (MOD) inks represent a significant class of conductive inks where molecular metal precursors, rather than nanoparticles, are dissolved in a solvent. edu.krd Silver neodecanoate is a frequently used precursor in these formulations. canada.cagoogle.com The principle behind MOD inks is the thermal decomposition of the metal-organic compound after printing, which leaves behind a pure, conductive metallic film. edu.krd This approach avoids issues common to nanoparticle-based inks, such as nozzle clogging and particle aggregation. google.com

The formulation of a MOD ink typically involves dissolving silver neodecanoate in a suitable organic solvent. nih.gov Upon heating, the silver neodecanoate decomposes, and the organic ligands are removed, resulting in the formation of metallic silver patterns. edu.krd The decomposition temperature can be influenced by the presence of other components in the ink, such as complexing agents or polymers. For example, the formation of a silver-amine complex can lower the decomposition temperature from 210 °C to approximately 100 °C.

A simple yet effective molecular ink platform can be formulated using silver neodecanoate, ethyl cellulose, and a solvent. rsc.org This type of formulation is versatile and can be adapted for various printing techniques. rsc.org The resulting conductive traces exhibit exceptional electrical and mechanical properties. nih.govrsc.org

Table 1: Properties of a Screen-Printed Silver Neodecanoate-Based MOD Ink

PropertyValue
Resistivity12 μΩ·cm
Sheet Resistance<10 mΩ/□/mil
AdhesionStrong on various plastic substrates
Mechanical Robustness<10% change in resistance after flexing and creasing

Inkjet printing is a non-contact deposition technique that is well-suited for creating high-resolution patterns. MOD inks based on silver neodecanoate are highly compatible with inkjet printing due to their solution-based nature, which prevents the nozzle clogging issues often associated with particle-based inks. researchgate.net When dissolved in a solvent like xylene, silver neodecanoate serves as an effective precursor for inkjet printing. nih.gov

The process involves depositing droplets of the silver neodecanoate ink onto a substrate, followed by a thermal curing step to decompose the precursor and form conductive silver tracks. nih.govresearchgate.net The properties of the printed features are influenced by factors such as the ink formulation, substrate, and curing conditions. nih.gov For instance, UV treatment prior to thermal curing can help control the nucleation of silver particles, leading to a more uniform distribution. nih.gov

Research has demonstrated the successful use of silver neodecanoate inks in printing top source/drain contacts for high-mobility thin-film transistors (TFTs). rsc.org In these applications, mobility values of approximately 25 cm² V⁻¹ s⁻¹ and current on/off ratios greater than 10⁴ have been achieved. rsc.org

Screen printing is a high-throughput technique ideal for large-scale production of printed electronics. edu.krd The rheological properties of the ink, such as viscosity and shear-thinning behavior, are critical for achieving high-quality prints. researchgate.net Inks intended for screen printing must have a high viscosity at rest to prevent spreading, but exhibit shear-thinning behavior to flow easily through the screen mesh during printing. researchgate.net

Formulations based on silver neodecanoate can be tailored for screen printing by adjusting the composition. rsc.org The addition of polymers like ethyl cellulose not only increases the viscosity to a suitable range for screen printing but also improves the adhesion of the printed traces to the substrate. rsc.org A simple formulation can consist of silver neodecanoate, ethyl cellulose, and a solvent. rsc.org Such inks have been used to produce thin, screen-printed traces with line widths as narrow as 41 μm. nih.govrsc.org

The structural recovery of the ink after passing through the screen is also a crucial factor. researchgate.net A rapid recovery is necessary to prevent the printed pattern from spreading and to maintain the desired resolution. researchgate.net

The demand for flexible and wearable electronics has driven the development of conductive inks that can be processed at low temperatures compatible with polymer substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide (PI). canada.ca Silver neodecanoate-based MOD inks are well-suited for these applications because their decomposition temperature can be lowered, allowing for the formation of conductive silver patterns on heat-sensitive flexible substrates. nih.gov

The mechanical robustness of the printed features is paramount in flexible electronics. Conductive traces made from silver neodecanoate inks have demonstrated excellent resilience to mechanical stress, with less than a 10% change in resistance after repeated flexing and creasing. rsc.org This durability is essential for the reliable performance of flexible devices. The strong adhesion of these inks to various plastic substrates further contributes to their suitability for flexible electronics. rsc.org

Table 2: Substrate Compatibility for Silver Neodecanoate Inks in Flexible Electronics

Substrate MaterialKey Advantage
Polyimide (PI)Can withstand higher processing temperatures (up to 300 °C) canada.ca
Polyethylene Terephthalate (PET)Low cost and readily available canada.ca
Polyethylene (PE)Low cost but has a lower softening temperature canada.ca
Polycarbonate (PC)Low cost with a lower softening temperature canada.ca

Thin Film Deposition Technologies

Beyond printing techniques, silver neodecanoate is also utilized in other solution-based methods for depositing thin conductive films, which are fundamental components in many electronic and optical devices.

Spin-coating is a widely used laboratory and industrial technique for creating uniform thin films on flat substrates. The process involves dispensing a solution onto the center of a substrate, which is then rotated at high speed. Centrifugal force causes the solution to spread out and thin, and the solvent evaporates, leaving a solid film.

A solution of silver neodecanoate dissolved in a solvent like xylene can be used to deposit thin silver films via spin-coating. After the coating process, a thermal decomposition step is required to convert the silver neodecanoate film into a metallic silver film. This method allows for the fabrication of uniform conductive silver films. Research has shown that a uniformly conductive silver film can be obtained by spin-coating an ink on a polyimide film, followed by thermal sintering. The resistivity of such films can reach as low as 6.71 μΩ·cm after sintering at 170 °C for 20 minutes.

Role in Nanomaterial Synthesis for Functional Applications

Silver neodecanoate is a key precursor in the synthesis of silver nanomaterials due to its solubility in organic solvents and its ability to decompose cleanly into metallic silver. This allows for the production of nanoparticles with controlled sizes and shapes, which are crucial for a variety of functional applications.

The morphology of silver nanoparticles plays a critical role in determining their optical, catalytic, and electronic properties. Silver neodecanoate can be used to synthesize nonspherical nanoparticles, such as triangular and hexagonal plates, pentagonal particles, and polyhedrons.

One method involves the reduction of a liquid extract of silver neodecanoate in benzyl (B1604629) alcohol. This approach is notable for its simplicity and for not requiring common stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) or sodium citrate. The resulting nanoparticles can have sizes ranging from 80 nm to 2 μm, depending on the synthesis conditions. The formation of these anisotropic shapes is a result of controlled crystal growth along specific crystallographic planes.

Table 2: Morphologies of Silver Nanoparticles from Silver Neodecanoate

MorphologyTypical Size RangeSynthesis Conditions
Triangular Plates80 nm - 2 µmReduction in benzyl alcohol
Hexagonal Plates80 nm - 2 µmReduction in benzyl alcohol
Pentagonal ParticlesVariesReduction in benzyl alcohol
PolyhedronsVariesReduction in benzyl alcohol

Surface Functionalization of Silver Nanoparticles derived from Silver Neodecanoate Precursors

The surfaces of silver nanoparticles derived from silver neodecanoate can be functionalized to enhance their stability, impart new functionalities, and improve their compatibility with different media. Surface functionalization involves the attachment of molecules, known as capping or stabilizing agents, to the nanoparticle surface.

Common functionalization strategies that can be applied to silver nanoparticles, regardless of the specific precursor, include the use of:

Thiols : Molecules containing thiol groups form strong bonds with the silver surface, providing a robust protective layer. Dodecanethiol is one such example researchgate.net.

Polymers : Long-chain polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) can sterically stabilize the nanoparticles, preventing aggregation mdpi.com.

Citrate : Trisodium citrate can act as both a reducing agent and a capping agent, providing electrostatic stabilization.

Amines : Molecules with amine groups can also bind to the silver surface.

The choice of functionalizing agent can influence the final properties of the nanoparticles, such as their solubility and biological interactions. For instance, encapsulating silver nanoparticles in liposomes has been shown to mitigate inflammatory responses nih.gov. The process can be tailored to create Janus particles, which have two distinct sides with different chemical properties, by sequential treatment with different modifier solutions researchgate.net.

Silver nanoparticles exhibit unique optical properties due to a phenomenon known as localized surface plasmon resonance (LSPR). LSPR is the collective oscillation of conduction electrons in the nanoparticle in response to incident light. This resonance results in strong light absorption and scattering at a specific wavelength, which is highly dependent on the nanoparticle's size, shape, and the refractive index of the surrounding medium researchgate.netnih.gov.

Nanoparticles synthesized from silver neodecanoate, especially those with nonspherical shapes, can have their LSPR tuned across the visible and near-infrared regions of the electromagnetic spectrum nih.gov. For example:

Spherical nanoparticles typically have a single LSPR peak.

Nanorods exhibit two LSPR peaks, corresponding to electron oscillations along the short and long axes.

Nanoprisms and other complex shapes can have multiple LSPR peaks.

This tunability of the optical properties is crucial for applications in sensing, imaging, and photonics. The strong electromagnetic fields generated near the surface of plasmonic nanoparticles can also be harnessed for surface-enhanced Raman scattering (SERS) and other spectroscopic techniques nih.gov. The ability to create ordered arrays of these nanostructures further allows for the fine-tuning of their collective plasmonic response scispace.com.

Emerging Applications in Energy Conversion Systems (e.g., Solar Cells)

Silver is a critical material in photovoltaic technology, primarily used as a conductive paste for the electrodes on silicon wafers that carry the generated electricity mdpi.com. The increasing demand for solar energy has driven research into more efficient and cost-effective solar cell technologies, with perovskite solar cells showing great promise.

Silver nanoparticles, which can be synthesized from precursors like silver neodecanoate, are being explored to enhance the performance of solar cells in several ways:

Plasmonic Enhancement : By incorporating silver nanoparticles into the active layer or transport layers of a solar cell, their plasmonic properties can be used to increase light absorption. The nanoparticles scatter light within the cell, effectively increasing the optical path length and allowing for more efficient light harvesting pv-magazine.commdpi.com.

Conductive Electrodes : Solution-processed silver nanowires are being investigated as transparent top electrodes in semitransparent perovskite solar cells, offering a potential alternative to conventional sputtered electrodes rsc.org.

While the specific use of silver neodecanoate as the precursor in all these applications is not always explicitly detailed in the literature, its role as a versatile source for creating high-quality silver nanoparticles and films makes it a relevant and important compound in the advancement of solar energy technologies.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on solving the Schrödinger equation, are instrumental in understanding the fundamental electronic properties of molecules. acs.org These calculations can predict molecular geometry, electronic energies, and various spectra. acs.org For complex systems, approximations are necessary to solve the Schrödinger equation numerically. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and solids, offering a balance between accuracy and computational cost. strem.comsoton.ac.uk DFT calculations can elucidate the nature of bonding and interactions within the silver neodecanoate molecule and between the molecule and its environment. Studies on similar silver carboxylate systems and silver ion interactions provide a framework for understanding silver neodecanoate.

DFT has been employed to study the interaction of silver ions with various molecules, revealing how the electronic density distribution changes upon complex formation. longdom.org For instance, in the interaction of silver ions with biological molecules, DFT calculations using the B3LYP functional have shown that the oxidation process often begins at purine (B94841) and pyrimidine (B1678525) bases, as indicated by chemical hardness parameters. longdom.org The analysis of frontier molecular orbitals (HOMO and LUMO) in these complexes clearly shows electron transfer, indicating an oxidation process. longdom.org

In the context of silver nanoparticle stabilization, DFT calculations have been used to understand the interaction between silver nanoclusters and stabilizing agents. For example, a study on silver nanoparticles stabilized by an ionic liquid showed that the anionic part of the liquid surrounds the silver nanocluster, a finding supported by calculated IR frequencies and binding energies. nih.gov Such studies highlight the importance of carboxylate functional groups in mediating interactions with silver nanoparticles. acs.org DFT can also be used to model the surfaces of carbon dots and their interaction with silver nanoparticles, evaluating adsorption energies to understand the competition for surface sites. scispace.com

While specific DFT studies on silver neodecanoate are not abundant in the literature, the principles from studies on other silver carboxylates and complexes are directly applicable. DFT can be used to investigate the coordination of the neodecanoate ligand to the silver ion, including whether the carboxylate group binds in a monodentate, bidentate chelating, or bridging fashion. nih.govresearchgate.net These different coordination modes would result in distinct electronic structures and reactivities.

Table 1: Representative DFT Functionals and Basis Sets for Silver Compounds

Functional Basis Set Application Reference
B3LYP 6-31G(d) / LANL2DZ Study of silver ion oxidation of biological molecules longdom.org
B3LYP DGDZVP2 Calculation of vertical detachment energy of ZnO monomer google.com
PBE 6-311++G(3d) Investigation of stabilities of ZnO clusters google.com
B3LYP Not Specified Study of IL-stabilized silver nanoparticles nih.gov

Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. strem.com This information is vital for understanding the mechanisms of silver neodecanoate decomposition and subsequent silver nanoparticle formation.

The thermal or electron-induced decomposition of silver carboxylates is a key step in their use as precursors. Computational studies can model the fragmentation of the precursor molecule. For related aliphatic silver(I) carboxylates, it has been shown that electron impact ionization leads to fragmentation primarily through the loss of volatile CO2. mdpi.com The remaining alkyl radical can then convert to a stable and volatile alkene. mdpi.com Computational methods, such as calculating average local ionization energies (ALIE), can explain the decomposition efficiency of different precursors. mdpi.com For example, for silver(I) benzoate, ionization from the aromatic ring competes with ionization from the coordinate bond to silver, which can stabilize the ionized complex and reduce decomposition efficiency. mdpi.com

Molecular Dynamics Simulations for Nanoparticle Growth and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful technique for studying the time evolution of a system of atoms and molecules. mdpi.com MD simulations can provide valuable insights into the early stages of nanoparticle formation and growth, processes that can be difficult to observe experimentally. mdpi.com

In the context of silver nanoparticle synthesis, MD simulations can be used to model the nucleation of silver atoms from the decomposed precursor and their subsequent growth into larger clusters and nanoparticles. rsc.org These simulations can track the trajectories of individual atoms, revealing the mechanisms of particle formation. For instance, MD studies on the synthesis of silver nanoparticles with polyvinylpyrrolidone (B124986) (PVP) as a capping agent have shown that amorphous particles can form by spinodal growth. rsc.org

The role of the neodecanoate ligand, or its decomposition products, in controlling the growth and final morphology of the silver nanoparticles can also be investigated using MD. The simulations can model how these organic molecules adsorb onto the surface of the growing nanoparticles, influencing their growth rates on different crystal facets and preventing agglomeration. rsc.org The concentration of such capping agents can significantly impact the final particle size and dispersion. rsc.org

MD simulations are also used to study the sintering process of nanoparticles, which is relevant for applications such as conductive inks. mdpi.com By modeling the behavior of multiple nanoparticles at elevated temperatures, researchers can understand how they coalesce and form larger structures.

Table 2: Parameters in a Typical MD Simulation of Silver Nanoparticle Formation

Parameter Description Example Value/Method Reference
Force Field Describes the potential energy of the system as a function of atomic coordinates. Lennard-Jones potential for Ag-Ag interactions researchgate.net
Time Step The interval at which the equations of motion are integrated. 1 fs rsc.org
Temperature Controlled using a thermostat to simulate experimental conditions. 303 K researchgate.net
Simulation Box The volume containing the simulated atoms, often with periodic boundary conditions. Cubic box with shrink-wrapped boundaries mdpi.com
Ensemble The statistical ensemble used (e.g., NVT, NPT). NVT (constant number of particles, volume, and temperature) researchgate.net

Machine Learning Integration in Predictive Modeling of Silver Neodecanoate Behavior

Machine learning (ML) is increasingly being used in chemistry and materials science to build predictive models from large datasets. bohrium.com ML algorithms can identify complex, non-linear relationships between input features and output properties that may not be apparent from traditional analysis. bohrium.comnih.gov

In the context of silver neodecanoate, ML models could be trained to predict the outcomes of nanoparticle synthesis based on the reaction conditions. The input features for such a model could include:

Precursor concentration

Reaction temperature and time

Solvent type

Presence and concentration of other additives

The output could be the physicochemical properties of the resulting silver nanoparticles, such as their size, shape, and stability. bohrium.comnih.gov By training on a large dataset of experimental results, the ML model could learn the complex interplay between these parameters and guide the synthesis of nanoparticles with desired properties. bohrium.com

Furthermore, ML can be combined with computational chemistry methods. For instance, data from DFT calculations on a series of silver carboxylates could be used to train an ML model to predict the properties of new, untested precursors. This approach could significantly accelerate the discovery of new and improved precursors for nanoparticle synthesis. ML has also been used to predict the electron transfer properties of silver nanoparticles based on their structural features, which is crucial for their application in catalysis and electronics. researchgate.net

Table 3: Potential Applications of Machine Learning in Silver Neodecanoate Research

Application Area Input Features Predicted Property Potential Impact Reference
Nanoparticle Synthesis Optimization Precursor type, concentration, temperature, time, solvent Nanoparticle size, shape, polydispersity Rational design of synthesis protocols for tailored nanoparticles bohrium.comnih.gov
Precursor Design Molecular descriptors of the carboxylate ligand Decomposition temperature, byproduct volatility Accelerated discovery of novel, high-performance precursors researchgate.net
Property Prediction Nanoparticle structural features (from simulations or experiments) Electronic properties (e.g., Fermi level), catalytic activity Understanding structure-property relationships and guiding material design researchgate.net
Protein Corona Formation Nanoparticle size, surface coating; protein properties Protein adsorption profile Predicting the biological fate and interactions of nanoparticles rsc.org

Environmental Aspects of Silver Neodecanoate in Chemical Research

Environmental Transformation Pathways

The transformation of silver neodecanoate in the environment is a multifaceted process involving both abiotic and biotic mechanisms that act on its dissociated components.

Once in an aqueous environment, silver neodecanoate readily undergoes hydrolysis, dissociating into silver ions and neodecanoate anions. The subsequent fate of these ions is influenced by various abiotic factors.

Hydrolysis: The neodecanoate anion, as the conjugate base of a weak acid, can undergo hydrolysis to form neodecanoic acid. This reaction is pH-dependent, with a greater proportion of the protonated acid form existing in more acidic conditions. Carboxylic acid derivatives, in general, can be hydrolyzed, and while the carboxylate anion is relatively stable, its equilibrium with the carboxylic acid form is a key aspect of its environmental behavior sydney.edu.aumnstate.eduyoutube.com.

The microbial breakdown of the neodecanoate component of silver neodecanoate is a key transformation pathway, though research suggests it is a slow process.

Mobility and Distribution in Environmental Compartments

The movement and partitioning of silver neodecanoate's components in the environment are governed by their interactions with soil, sediment, and water.

Silver: The silver ion (Ag⁺) exhibits a very strong affinity for soil and sediment particles. It binds readily to organic matter, clays, and sulfide (B99878) minerals. This strong adsorption significantly limits its mobility in the environment. Sorption is considered the dominant process in silver's partitioning in water and its mobility in soils and sediments.

Neodecanoate: As a carboxylic acid, neodecanoate is expected to adsorb to soil particles, though to a lesser extent than silver. The adsorption of carboxylates to soil is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netnih.gov The log Koc (soil organic carbon-water (B12546825) partitioning coefficient) for neodecanoic acid has been reported as 2.08, which suggests it is slightly mobile in soils. redox.com Adsorption can occur through mechanisms such as anion exchange with positively charged soil surfaces and complexation with metal ions present in the soil. nih.govmdpi.com The presence of organic matter generally enhances the adsorption of organic acids.

Table 1: Soil Mobility Classification Based on Koc

Koc RangeMobility Class
0 - 50Very high
50 - 150High
150 - 500Medium
500 - 2000Low
> 2000Slightly
This table is based on the McCall classification scheme and is provided for context. The reported log Koc of 2.08 for neodecanoic acid corresponds to a Koc value of approximately 120, placing it in the "High" to "Medium" mobility class. chemsafetypro.comredox.com

Silver: Due to its strong adsorption to soil and sediment, the leaching potential of the silver ion is generally considered to be very low. The vast majority of silver released into the environment is expected to remain in the soil or wastewater sludge.

Neodecanoate: With a log Koc of 2.08, neodecanoic acid is considered to have a slight to moderate potential for leaching in soils. redox.com Its mobility, and therefore its leaching potential, will be dependent on soil type and environmental conditions. In soils with low organic matter and clay content, the potential for neodecanoate to leach into groundwater would be higher. The mobility of organic acids in soil is a significant factor in their potential to reach groundwater. nih.gov

Research on Transformation Products and Environmental Dynamics

Upon dissociation, the primary transformation products of silver neodecanoate are the silver ion and the neodecanoate anion. The environmental dynamics are then governed by the subsequent reactions of these species.

For the silver ion, transformation products include complexes with various inorganic and organic ligands, such as silver chloride (AgCl) and silver sulfide (Ag₂S), which are common in wastewater treatment systems and natural waters. These transformations significantly reduce the bioavailability and toxicity of the free silver ion.

For the neodecanoate anion, biodegradation is slow, and intermediate transformation products are not well-documented in the available literature. canada.ca Given its persistence, the parent compound is likely to be the main form of concern. Anaerobic degradation of similar branched-chain carboxylic acids can proceed via beta-oxidation, but this is highly dependent on the specific isomeric structure. nih.gov Further research is needed to identify the specific metabolites and degradation pathways of the various isomers of neodecanoic acid under different environmental conditions.

Table 2: Ecotoxicity Data for Neodecanoic Acid

OrganismTestEndpointValue (mg/L)Exposure Time
Oncorhynchus mykiss (Rainbow Trout)AcuteLL50>100 - <30096 h
Oncorhynchus mykiss (Rainbow Trout)ChronicNOEC>2.22336 h
Daphnia magna (Water Flea)AcuteEL50>10048 h
Daphnia magna (Water Flea)ChronicNOEC4.78504 h
Pseudokirchneriella subcapitata (Green Algae)AcuteEL50>10072 h
Data from the Safety Data Sheet for Neodecanoic acid. LL50: Lethal Loading, 50%; EL50: Effective Loading, 50%; NOEC: No Observed Effect Concentration. redox.com

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic structure to predict ligand-exchange kinetics.
  • Molecular Dynamics (MD) : Simulates interactions in biological matrices (e.g., protein binding).
  • QSAR Models : Links structural descriptors to bioactivity.
    Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of catalytic cycles) and correlate with in vitro cytotoxicity assays .

How should experiments be designed to isolate this compound’s mechanism of action in antimicrobial studies?

Q. Advanced

  • Controlled Variables : Compare this compound with AgNO₃ or ligand-only controls to decouple silver ion release from ligand-specific effects.
  • Time-Resolved Assays : Measure bacterial viability (CFU counts) and reactive oxygen species (ROS) generation.
  • Synchrotron Techniques : Use X-ray fluorescence microscopy to map intracellular silver distribution. Ensure biological replicates (n ≥ 3) and statistical power analysis to validate findings .

What are the key parameters influencing this compound’s crystallinity during synthesis, and how can they be optimized?

Basic
Crystallinity depends on:

  • Solvent Polarity : Low-polarity solvents (e.g., hexane) favor slow crystallization.
  • Cooling Rate : Gradual cooling reduces lattice defects.
  • Seeding : Introduce pre-formed crystals to guide nucleation.
    Optimize via factorial design experiments, analyzing outcomes with Scherrer equation-derived crystallite sizes from XRD data .

What strategies can resolve contradictions between theoretical predictions and experimental data on this compound’s electronic properties?

Q. Advanced

  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets in DFT) and experimental measurements (e.g., XPS calibration).
  • Hybrid Methods : Combine DFT with spectroscopic data (e.g., UV-Vis absorption edges) to refine bandgap predictions.
  • Peer Validation : Share computational workflows (e.g., via GitHub) for independent verification .

How can multi-omics data be integrated to study this compound’s interactions in complex biological systems?

Q. Advanced

  • Transcriptomics/Proteomics : Profile gene/protein expression changes post-exposure using RNA-seq and LC-MS/MS.
  • Metabolomics : Track metabolite shifts via NMR or GC-MS.
  • Network Analysis : Use tools like STRING or Cytoscape to identify pathways affected by this compound. Employ mixed-effects models to account for biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.